molecular formula C10H14ClN3OS B2782569 2-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 83390-45-8

2-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2782569
CAS No.: 83390-45-8
M. Wt: 259.75
InChI Key: ACEZIQNQBGAOOK-UHFFFAOYSA-N
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Scientific Research Applications

2-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Future Directions

The future directions for “2-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide” and similar compounds could involve further exploration of their therapeutic potential. Given their ability to disrupt DNA replication processes, they could be further studied for potential applications in treating bacterial infections and cancer .

Preparation Methods

The synthesis of 2-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 5-cyclohexyl-1,3,4-thiadiazol-2-amine with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

2-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. The exact pathways and molecular targets involved depend on the specific application and context of the research .

Comparison with Similar Compounds

2-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3OS/c11-6-8(15)12-10-14-13-9(16-10)7-4-2-1-3-5-7/h7H,1-6H2,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACEZIQNQBGAOOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(S2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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